1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine

Catalog No.
S658587
CAS No.
M.F
C42H82NO8P
M. Wt
760.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine

Product Name

1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine

IUPAC Name

[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C42H82NO8P

Molecular Weight

760.1 g/mol

InChI

InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20-/t40-/m1/s1

InChI Key

RRVPPYNAZJRZFR-VYOBOKEXSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

Synonyms

1-oleoyl-2-palmitoyl lecithin, 1-oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine, 1-oleoyl-2-palmitoylphosphatidylcholine, 1-oleoyl-2-palmitoylphosphatidylcholine, (R-(Z))-isomer, 1-oleyl-2-palmitoyl-sn-glycero-3-phosphocholine, ETC-588

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

Liposome Formation:

POPC is a major component in the formation of liposomes, microscopic spheres with a phospholipid bilayer structure similar to cell membranes. These liposomes can be used for various research purposes, including:

  • Drug delivery: POPC liposomes can encapsulate therapeutic drugs and deliver them to specific cells or tissues, improving drug targeting and reducing side effects .
  • Vaccine development: Liposomes can be used as adjuvants in vaccines, enhancing the immune response to the vaccine antigen .
  • Membrane protein research: Liposomes containing specific membrane proteins can be used to study their structure, function, and interaction with other molecules .

Studying Membrane Biophysics:

POPC's well-defined structure and mimicking ability of natural membranes make it valuable in studying various biophysical properties of membranes, such as:

  • Membrane fluidity: By varying the ratio of POPC with other lipids, researchers can investigate how membrane composition affects its fluidity and function .
  • Membrane-protein interactions: POPC liposomes can be used to study how membrane proteins interact with the lipid bilayer and their influence on membrane properties .
  • Membrane fusion: POPC can be used to investigate the process of membrane fusion, essential for various cellular activities like vesicle trafficking and fertilization .

Model Membrane Systems:

POPC serves as a fundamental component in creating model membrane systems, simplified versions of biological membranes used to study various cellular processes in a controlled environment. These systems allow researchers to:

  • Investigate the effect of drugs or other molecules on membranes: Model membranes with POPC can be used to assess the interaction of drugs or other molecules with membranes, predicting their potential effects on cells .
  • Study membrane-associated signaling pathways: Model membranes containing specific signaling molecules can be used to understand how these pathways function within the membrane environment .

1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine is a phospholipid belonging to the class of phosphatidylcholines. Its molecular formula is C42H82NO8P, and it features two acyl chains: oleic acid at the first position and palmitic acid at the second position. This compound plays a crucial role in cellular membranes, contributing to membrane fluidity and functionality due to its unique fatty acid composition. The presence of unsaturated oleic acid enhances its fluidity compared to saturated phospholipids, making it essential for various biological processes .

, including:

  • Hydrolysis: In the presence of water and specific enzymes (phospholipases), it can be hydrolyzed into glycerol, fatty acids, and phosphocholine.
  • Oxidation: The oleic acid chain is susceptible to oxidation, especially under oxidative stress conditions, leading to the formation of oxidized lipid species that can affect cell signaling and membrane integrity .
  • Transesterification: This reaction can occur with alcohols, producing different phospholipid derivatives.

This phospholipid exhibits various biological activities:

  • Membrane Structure: It contributes to the structural integrity of cell membranes, influencing fluidity and permeability.
  • Cell Signaling: It is involved in signaling pathways, particularly in processes such as apoptosis and inflammation.
  • Lipid Raft Formation: This compound is integral in forming lipid rafts, which are microdomains within membranes that facilitate protein interactions and signaling .

1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine can be synthesized through several methods:

  • Chemical Synthesis: This involves the stepwise addition of fatty acids to glycerol phosphate. The reaction typically requires specific catalysts and controlled conditions to ensure high yields.
  • Enzymatic Synthesis: Using enzymes like acyltransferases allows for more selective incorporation of fatty acids, often resulting in fewer by-products compared to chemical methods.
  • Biotechnological Approaches: Microbial fermentation processes can also be employed to produce this phospholipid naturally, utilizing genetically modified organisms to enhance yield and purity .

The applications of 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine include:

  • Pharmaceuticals: Used as an excipient in drug formulations due to its ability to enhance drug solubility and stability.
  • Cosmetics: Incorporated into skincare products for its moisturizing properties and ability to form stable emulsions.
  • Food Industry: Acts as an emulsifier in food products, improving texture and shelf life .

Studies have shown that 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine interacts with various biomolecules:

  • Proteins: It can modulate the activity of membrane proteins by altering membrane dynamics.
  • Other Lipids: Interactions with cholesterol and other lipids can influence membrane properties and functionality.
  • Drugs: Enhances the delivery of certain therapeutic agents by improving their bioavailability through improved membrane fusion properties .

Similar compounds include:

Compound NameFatty Acid CompositionUnique Features
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholinePalmitic acid, Oleic acidDifferent acyl chain positioning affects properties.
1-Stearoyl-2-palmitoyl-sn-glycero-3-phosphocholineStearic acid, Palmitic acidMore saturated nature affects fluidity.
1-Oleoyl-2-linoleoyl-sn-glycero-3-phosphocholineOleic acid, Linoleic acidHigher unsaturation increases fluidity further.

1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine is unique due to its specific combination of saturated and unsaturated fatty acids, which balances structural integrity with fluidity. This distinct composition allows it to play versatile roles in biological systems compared to other similar compounds .

Physical Description

Solid

XLogP3

13.6

Hydrogen Bond Acceptor Count

8

Exact Mass

759.57780557 g/mol

Monoisotopic Mass

759.57780557 g/mol

Heavy Atom Count

52

Wikipedia

1-oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]

Dates

Modify: 2023-08-15
Buter et al. Mycobacterium tuberculosis releases an antacid that remodels phagosomes. Nature Chemical Biology, doi: 10.1038/s41589-019-0336-0, published online 19 August 2019

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